molecular formula C13H16FNO2S B14916172 N-(dicyclopropylmethyl)-2-fluorobenzenesulfonamide

N-(dicyclopropylmethyl)-2-fluorobenzenesulfonamide

Cat. No.: B14916172
M. Wt: 269.34 g/mol
InChI Key: QFNMUOZQXVIVCN-UHFFFAOYSA-N
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Description

N-(dicyclopropylmethyl)-2-fluorobenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a dicyclopropylmethyl group attached to a nitrogen atom, which is further connected to a 2-fluorobenzenesulfonamide moiety. The presence of the fluorine atom and the sulfonamide group contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dicyclopropylmethyl)-2-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the dicyclopropylmethylamine. This intermediate is then reacted with 2-fluorobenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(dicyclopropylmethyl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield various substituted derivatives, while hydrolysis results in the formation of amines and sulfonic acids.

Scientific Research Applications

N-(dicyclopropylmethyl)-2-fluorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)-2-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The dicyclopropylmethyl group and the fluorobenzenesulfonamide moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(dicyclopropylmethyl)-2-fluorobenzenesulfonamide include other sulfonamides and fluorinated aromatic compounds. Examples include:

  • N-(dicyclopropylmethyl)-benzenesulfonamide
  • N-(cyclopropylmethyl)-2-fluorobenzenesulfonamide
  • N-(dicyclopropylmethyl)-4-fluorobenzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of the dicyclopropylmethyl group and the 2-fluorobenzenesulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16FNO2S

Molecular Weight

269.34 g/mol

IUPAC Name

N-(dicyclopropylmethyl)-2-fluorobenzenesulfonamide

InChI

InChI=1S/C13H16FNO2S/c14-11-3-1-2-4-12(11)18(16,17)15-13(9-5-6-9)10-7-8-10/h1-4,9-10,13,15H,5-8H2

InChI Key

QFNMUOZQXVIVCN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)NS(=O)(=O)C3=CC=CC=C3F

Origin of Product

United States

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